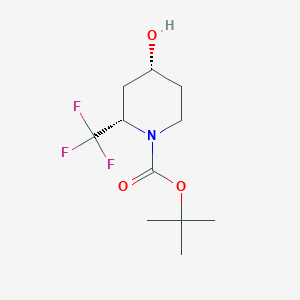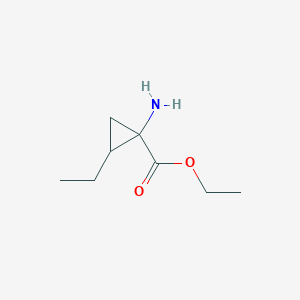
Ethyl1-amino-2-ethylcyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-amino-2-ethylcyclopropanecarboxylate is a chemical compound with the molecular formula C8H15NO2 It is an ester derivative of cyclopropanecarboxylic acid, featuring an amino group and an ethyl substituent on the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-amino-2-ethylcyclopropanecarboxylate typically involves the reaction of ethyl cyclopropanecarboxylate with an appropriate amine under controlled conditions. One common method is the reaction of ethyl cyclopropanecarboxylate with ethylamine in the presence of a catalyst such as triethylamine. The reaction is carried out at a temperature range of 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of ethyl 1-amino-2-ethylcyclopropanecarboxylate may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-2-ethylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amines and esters.
Scientific Research Applications
Ethyl 1-amino-2-ethylcyclopropanecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various cyclopropane derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 1-amino-2-ethylcyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Ethyl 1-amino-2-ethylcyclopropanecarboxylate can be compared with other cyclopropane derivatives, such as:
Ethyl 1-aminocyclopropanecarboxylate: Similar structure but lacks the ethyl substituent.
1-Aminocyclopropanecarboxylic acid: Contains a carboxylic acid group instead of an ester.
Cyclopropylamine: Lacks the ester and additional ethyl substituent.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl 1-amino-2-ethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h6H,3-5,9H2,1-2H3 |
InChI Key |
CHAJAQRVAZTEPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC1(C(=O)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8'-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol](/img/structure/B13111321.png)
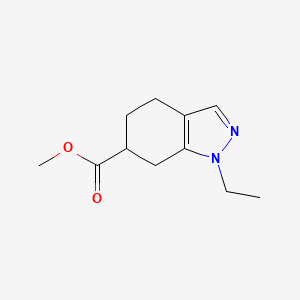
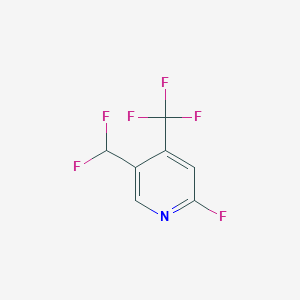
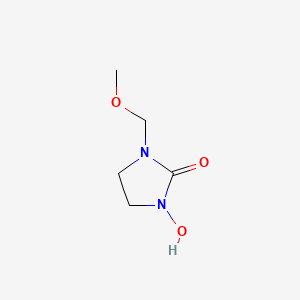
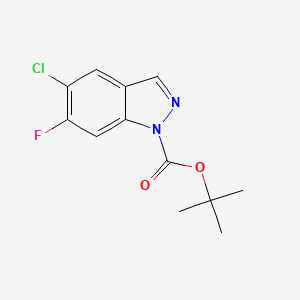
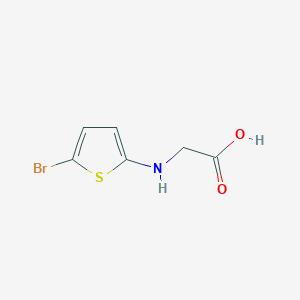
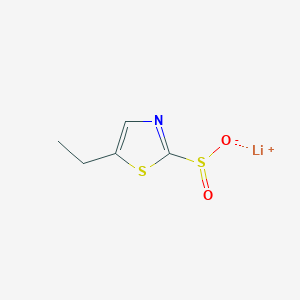


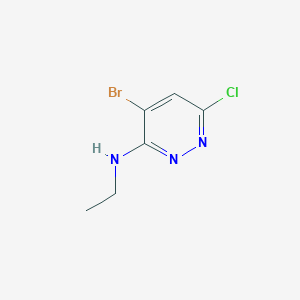

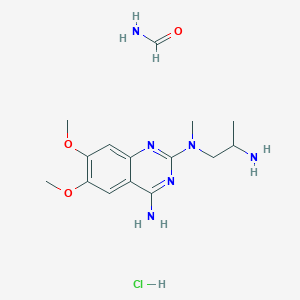
![2H-Furo[2,3-F]indole](/img/structure/B13111397.png)
